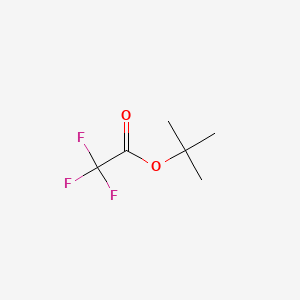

t-Butyl trifluoroacetate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: t-Butyl trifluoroacetate can be synthesized through the esterification of trifluoroacetic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile method for large-scale production .

Chemical Reactions Analysis

Alkylation of Aromatic Compounds

tBTFA serves as an efficient alkylating agent for activated aromatic systems in trifluoroacetic acid (TFA). Key characteristics include:

Mechanism :

-

Protonation of tBTFA's carbonyl oxygen by TFA

-

Heterolytic cleavage to generate t-butyl carbocation

Reaction Features :

-

Acid acceleration effect (strong acids enhance reaction rates)

-

Ortho-to-para isomerization observed in substituted anisoles

| Substrate | Product | Yield (%) | Time (hr) | Conditions |

|---|---|---|---|---|

| Anisole | 4-t-Butylanisole | 98 | 2 | TFA, 25°C |

| 2-Methoxynaphthalene | 6-t-Butyl derivative | 95 | 4 | TFA/H₂SO₄, 25°C |

Deprotection Mechanisms and Carbocation Fate

tBTFA participates in reversible deprotection processes through carbocation intermediates:

Cleavage Pathway :

-

TFA-mediated protonation of tert-butoxycarbonyl (Boc) groups

-

Formation of t-butyl carbocation intermediate

Catalytic Cycle :

Key Data :

-

Kinetic isotope effect (kH/kD = 5.5) observed in 2,4,6-tri-t-butylphenol debutylation

-

No dealkylation occurs in analogous anisole systems under comparable conditions

Equilibrium with Isobutene

The system exists in dynamic equilibrium under acidic conditions:

-

Equilibrium constant favors ester formation at 25°C (K ≈ 10³)

-

Prevents isobutene gas evolution during deprotection reactions

Scavenger Interactions and Side Reactions

Reactive intermediates necessitate scavenger use to prevent unwanted alkylation:

Scavenger Effectiveness :

| Scavenger | Reaction Rate (M⁻¹s⁻¹) | Primary Product |

|---|---|---|

| Thiophenol | 2.1 × 10⁻³ | Sulfonium salt |

| Anisole | 4.7 × 10⁻⁴ | Alkylated aromatic |

| 1,2-Ethanedithiol | 1.8 × 10⁻³ | Thioether derivative |

Critical Observations :

-

Methionine and tryptophan residues undergo alkylation without scavengers

-

Optimal scavenger concentrations (0.1-0.3 M) prevent product degradation

These reaction profiles demonstrate tBTFA's dual role as both reagent and reactive intermediate in synthetic processes. The compound's behavior under varying acidic conditions and temperature regimes provides a versatile toolkit for controlled organic transformations.

Scientific Research Applications

Organic Synthesis

Alkylation of Aromatic Compounds

t-Butyl trifluoroacetate serves as an efficient alkylation agent for activated aromatic compounds in trifluoroacetic acid. The reaction typically proceeds in quantitative yield at room temperature, making it a convenient method for synthesizing substituted aromatic compounds. Strong acids can accelerate this reaction, and it has been noted that ortho-substituted anisoles can rearrange to form para-isomers during the process .

Deprotection Reactions

The compound is also employed in mild deprotection procedures for tert-butyl esters and ethers. It is particularly useful for selectively cleaving t-butyl groups without affecting other protecting groups, such as N-Boc groups. This selectivity is crucial in multi-step organic syntheses where maintaining functional group integrity is necessary .

Pharmaceutical Applications

Bioactive Compound Development

Recent studies have highlighted the potential of this compound in the development of bioactive compounds. The trifluoromethyl substitution can enhance the pharmacokinetic properties of drug candidates by modifying their lipophilicity and solubility profiles. For instance, selective fluorination of the tert-butyl group can lead to derivatives with improved Log P values, which are critical for drug metabolism and bioavailability .

Synthesis of Amino Acid Derivatives

this compound has been effectively used in the synthesis of tert-butyl esters from various free amino acids. This method provides high yields and has been shown to be a straightforward approach to obtaining protected amino acids necessary for peptide synthesis .

Agrochemical Applications

Enhancing Agrochemical Properties

The incorporation of this compound into agrochemical formulations has been explored due to its ability to modify the physicochemical properties of active ingredients. For example, the presence of fluorinated motifs can improve the efficacy and stability of herbicides and pesticides by enhancing their solubility and reducing volatility .

Data Tables

| Application Area | Specific Use Cases | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Alkylation of aromatic compounds | Quantitative yield |

| Deprotection of tert-butyl esters | High selectivity | |

| Pharmaceutical | Development of bioactive compounds | Improved Log P values |

| Synthesis of amino acid derivatives | High yields | |

| Agrochemicals | Modification of active ingredient properties | Enhanced solubility |

Case Studies

-

Alkylation Reaction Study

A study demonstrated that activated aromatic compounds could be rapidly alkylated using this compound in trifluoroacetic acid, achieving quantitative yields with minimal reaction time. The mechanism involved strong acid catalysis, which facilitated rearrangements leading to desired product distributions . -

Bioactive Compound Synthesis

Research focused on the synthesis of new bioactive compounds using this compound as a key intermediate. The results indicated that fluorination improved metabolic stability while maintaining biological activity, showcasing its potential in drug development . -

Agrochemical Efficacy

In agrochemical formulations, this compound was evaluated for its ability to enhance the solubility and effectiveness of herbicides. The findings suggested significant improvements in application rates and environmental stability compared to traditional formulations .

Mechanism of Action

The mechanism by which t-Butyl trifluoroacetate exerts its effects involves the formation of a reactive intermediate, such as a carbocation or an acylketene, which then reacts with the target substrate. For example, in alkylation reactions, the tert-butyl cation formed from this compound acts as the alkylating agent, transferring the tert-butyl group to the aromatic compound . In dealkylation reactions, the trifluoroacetyl group is removed, resulting in the formation of trifluoroacetic acid and tert-butyl cation .

Comparison with Similar Compounds

Trifluoroacetic Acid: A strong acid with similar reactivity but lacks the tert-butyl group.

tert-Butyl Acetate: Similar structure but without the trifluoromethyl group, leading to different reactivity and applications.

Uniqueness: t-Butyl trifluoroacetate is unique due to the presence of both the tert-butyl and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s reactivity and stability, while the tert-butyl group provides steric hindrance, making it a valuable reagent in organic synthesis .

Biological Activity

t-Butyl trifluoroacetate (TBA), a compound with the chemical formula C6H9F3O2, has garnered attention in biochemical research due to its significant biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and its role in various metabolic pathways.

This compound is primarily recognized for its role as a protecting group in peptide synthesis. It forms stable carbamate linkages with amine groups, allowing for selective protection and deprotection during the synthesis of peptides and proteins. The removal of these protecting groups can be achieved using strong acids such as trifluoroacetic acid (TFA), which cleaves the carbamate linkage.

| Property | Description |

|---|---|

| Molecular Weight | 182.14 g/mol |

| Solubility | Soluble in organic solvents such as dichloromethane and acetonitrile |

| Stability | Stable under standard conditions; degrades in strong acids or bases |

| Reactivity | Acts as an alkylating agent for aromatic compounds |

2. Cellular Effects

Research indicates that this compound influences various cellular processes, including cell signaling pathways and gene expression. Notably, it has been shown to inhibit the proliferation of osteoblasts and chondrocytes, suggesting potential implications for bone and cartilage development.

Case Study: Inhibition of Osteoblast Proliferation

In a controlled study, osteoblasts treated with varying concentrations of TBA exhibited reduced proliferation rates at higher doses, indicating a dose-dependent effect on cell growth.

3. Molecular Mechanism

The mechanism by which this compound exerts its effects involves its ability to form stable linkages with amine groups in proteins and peptides. This interaction can modulate enzyme activity, either inhibiting or activating specific pathways based on the cellular context.

Key Mechanisms:

- Formation of Carbamate Linkages: This process allows for the temporary modification of amine-containing compounds.

- Enzyme Interaction: TBA can influence proteolytic enzymes, thereby affecting peptide synthesis and degradation pathways.

4. Metabolic Pathways

This compound participates in various metabolic pathways related to protein synthesis and degradation. It interacts with proteases and peptidases, facilitating the controlled modification of peptides in biochemical research.

Table 2: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Peptide Synthesis | Acts as a protecting group during peptide bond formation |

| Protein Modification | Facilitates selective modifications without affecting other functional groups |

| Enzyme Interaction | Modulates activity of enzymes involved in peptide metabolism |

5. Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary significantly with dosage in animal models. Low doses may have minimal impacts on cellular functions, while higher doses can lead to toxic effects such as liver hypertrophy.

Case Study: Toxicity Assessment

In toxicity assessments conducted on rodent models, exposure to high concentrations resulted in observable liver changes, emphasizing the need for careful dosage consideration in experimental settings.

6. Transport and Distribution

Within biological systems, this compound is distributed through passive diffusion and active transport mechanisms. Its localization within cells can be influenced by post-translational modifications that direct it to specific organelles such as the endoplasmic reticulum and Golgi apparatus.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing t-butyl trifluoroacetate in laboratory settings?

- Methodological Answer : Synthesis protocols often involve reacting t-butyl alcohol with trifluoroacetic anhydride under controlled stoichiometry. For example, trifluoroacetylating reagents typically require degassing (e.g., argon purging at 120°C for 2 hours) to eliminate moisture and oxygen, followed by heating to 330°C for 25 minutes to ensure complete reaction . Key parameters include molar ratios, solvent selection (e.g., oleic acid/octadecene mixtures), and purification via ethanol precipitation and vacuum drying .

Q. How can researchers purify this compound to achieve >95% purity?

- Methodological Answer : Precipitation with ethanol followed by centrifugation is a standard purification step. For analytical-grade purity, HPLC (High-Performance Liquid Chromatography) with trifluoroacetic acid (TFA)-modified mobile phases is recommended, as TFA enhances peptide separation by suppressing silanol interactions . Purity validation should include COA (Certificate of Analysis) and mass spectrometry (MS) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Sodium trifluoroacetate cluster ions are used for instrument calibration in NMR, ensuring accurate spectral interpretation of trifluoroacetate derivatives .

- HPLC : A purity threshold of >98% can be achieved using C18 columns with TFA-acidified acetonitrile/water gradients .

- MS : Positive/negative ion modes with m/z 200–2000 ranges are effective for identifying fragmentation patterns .

Advanced Research Questions

Q. How does the trifluoroacetate group influence reaction mechanisms in electrochemical systems like the Kolbe reaction?

- Methodological Answer : In trifluoroacetate systems, the Kolbe reaction (electrochemical decarboxylation) produces C₂F₆ and CO₂ with minimal side reactions. Tafel slope analysis (e.g., ~120 mV/decade under Langmuir conditions) indicates adsorbed intermediates nearing monolayer coverage. Galvanostatic transients reveal distinct discharge phases, suggesting multilayer intermediate formation in aqueous systems compared to trifluoroacetate’s single-layer behavior .

Q. How does the hydrolysis kinetics of this compound compare to t-butyl chloride?

- Methodological Answer : Hydrolysis of this compound is slower due to the electron-withdrawing trifluoroacetyl group stabilizing the intermediate carbocation. Rate constants (k) can be calculated via first-order kinetics, with half-life (t₁/₂) experiments showing prolonged stability in non-aqueous solvents. Comparative studies with t-butyl chloride (t₁/₂ ≈ minutes in water) highlight the trifluoroacetate’s resistance to nucleophilic attack .

Q. What role does the trifluoroacetate counterion play in modulating peptide bioactivity?

- Methodological Answer : Trifluoroacetate salts (e.g., TT-232, α-CGRP) enhance peptide solubility and stability in biological assays. However, residual TFA in synthetic peptides can interfere with cellular assays by altering pH or inducing non-specific interactions. Dialysis or lyophilization with acetic acid is recommended to remove TFA before in vitro studies .

Q. How do thermal and solvent conditions affect the stability of this compound derivatives?

- Methodological Answer : Thermogravimetric analysis (TGA) of tetrabutylammonium trifluoroacetate reveals decomposition onset at ~200°C, making it suitable for high-temperature syntheses. Stability in polar aprotic solvents (e.g., dichloromethane) exceeds that in protic solvents like methanol, which accelerate ester hydrolysis .

Q. What challenges arise in method development for trifluoroacetate-containing compounds in reversed-phase chromatography?

- Methodological Answer : TFA’s ion-pairing effect improves peak symmetry but reduces MS sensitivity due to signal suppression. Alternative additives (e.g., formic acid) or post-column TFA removal systems (e.g., electrostatic traps) are recommended for LC-MS workflows. Column conditioning with TFA (0.1% v/v) is critical for reproducibility .

Properties

IUPAC Name |

tert-butyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJLSMYQBOJUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193061 | |

| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-52-2 | |

| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.